1-Hydroxychlordene
Overview
Description
1-Hydroxychlordene is an organochlorine compound with the molecular formula C10H6Cl6O and a molecular weight of 354.872. This compound is a secondary alcohol and is a metabolite of heptachlor, an organochlorine pesticide .
Preparation Methods
1-Hydroxychlordene can be synthesized through the hydroxylation of heptachlor.
Chemical Reactions Analysis
1-Hydroxychlordene undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form chlordene epoxide.
Reduction: Reduction reactions are less common for this compound.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and catalysts for epoxidation reactions.
Major Products: The major products formed from these reactions include chlordene epoxide and other hydroxylated metabolites.
Scientific Research Applications
1-Hydroxychlordene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organochlorine compounds.
Biology: It is studied for its role as a metabolite of heptachlor and its effects on biological systems.
Medicine: Research is ongoing to understand its potential toxicological effects and its role in environmental contamination.
Industry: It is used in the study of pesticide degradation and bioremediation processes .
Mechanism of Action
The mechanism of action of 1-Hydroxychlordene involves its conversion from heptachlor through microbial degradation. The compound undergoes hydroxylation at the C1 position, followed by epoxidation and dechlorination to form less toxic metabolites like chlordene epoxide . These reactions are facilitated by specific enzymes and microbial strains that can utilize heptachlor as a carbon source .
Comparison with Similar Compounds
1-Hydroxychlordene is unique compared to other similar compounds due to its specific hydroxylation and epoxidation pathways. Similar compounds include:
Heptachlor: The parent compound from which this compound is derived.
Heptachlor epoxide: Another metabolite of heptachlor, which is more toxic and persistent in the environment.
Chlordene epoxide: A product formed from the epoxidation of this compound .
This compound stands out due to its specific metabolic pathway and the relatively lower toxicity of its metabolites compared to heptachlor and heptachlor epoxide.
Properties
IUPAC Name |
1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-4,8-dien-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl6O/c11-6-7(12)9(14)5-3(1-2-4(5)17)8(6,13)10(9,15)16/h1-5,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWCIPIEEBVRNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862995 | |
Record name | 3-Hydroxychlordene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2597-11-7, 12408-14-9 | |
Record name | 4,5,6,7,8,8-Hexachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-inden-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2597-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hydroxychlordene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002597117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxychlordene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxychlordene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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